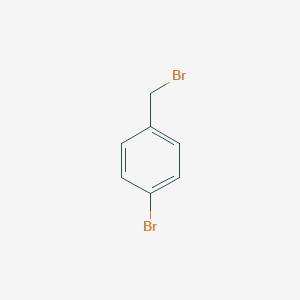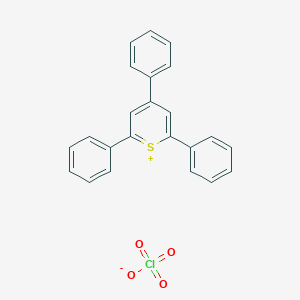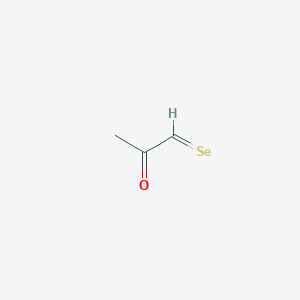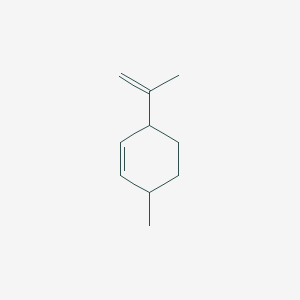
Isolimonene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isolimonene is a natural organic compound that is commonly found in citrus fruits and has been extensively studied for its potential applications in various fields. It is a terpene hydrocarbon that belongs to the class of monoterpenes and is known for its pleasant odor and flavor. In recent years, isolimonene has gained significant attention from the scientific community due to its unique properties and potential applications in the fields of medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
1. Production and Conversion Processes
Isolimonene, a significant compound in drug development, can be produced through the isomerization of 3-carene to 2-carene using a Na/o-chlorotoluene catalyst. This process, studied by Julianto, Jumina, Sastrohamidjojo, and Mustofa (2017), demonstrated that isomerization could occur in a solvent-free condition, which has implications for efficiency in bulk industry applications (Julianto et al., 2017).
2. Enhanced Limonene Production
Research by Du, Yu, Xu, and Li (2014) on enhancing limonene production in E. coli provides insights into the biosynthesis of compounds like isolimonene. They engineered E. coli strains for increased limonene production, a precursor for biofuels and medicinal compounds (Du et al., 2014).
3. Catalyst Research
Lenoble et al. (2004) investigated the cyclocarbonylation of isolimonene catalyzed by palladium complexes, providing valuable information on the chemical reactions involving isolimonene. Their study offers insights into the mechanisms of these reactions and their applications in various fields, including medicinal chemistry (Lenoble et al., 2004).
4. Functionalization of Monoterpenes
The research conducted by Yadav, Reddy, Narasimhulu, and Purnima (2009) demonstrated the successful hydroalkoxylation of monoterpenes like isolimonene in the presence of FeCl3, resulting in high yields of corresponding ethers. This finding has potential applications in the chemical modification and utilization of isolimonene and related compounds (Yadav et al., 2009).
5. Environmental Impact Studies
The formation and stability of secondary ozonides from monoterpenes, including isolimonene, were studied by Vibenholt, Nørgaard, Clausen, and Wolkoff (2009). Their research contributes to understanding the environmental impact and indoor pollution potential of isolimonene and similar compounds (Vibenholt et al., 2009).
6. Limonene Biosynthesis in Microbial Systems
Pang, Zhao, Li, Zhao, Li, Hu, Zhang, Xiao, and Yu (2019) engineered the yeast Yarrowia lipolytica for limonene production using waste cooking oil, showcasing the potential of microbial systems in producing isolimonene-related compounds sustainably (Pang et al., 2019).
Propiedades
Número CAS |
499-99-0 |
|---|---|
Nombre del producto |
Isolimonene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3-methyl-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |
Clave InChI |
TWCNAXRPQBLSNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)C |
SMILES canónico |
CC1CCC(C=C1)C(=C)C |
Sinónimos |
6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



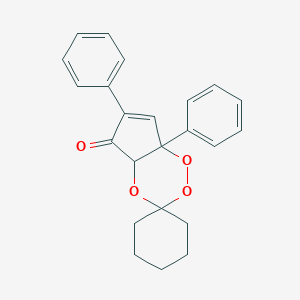
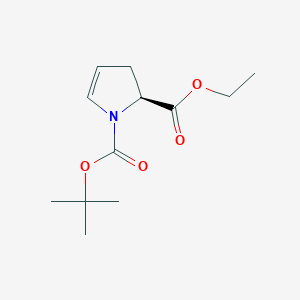
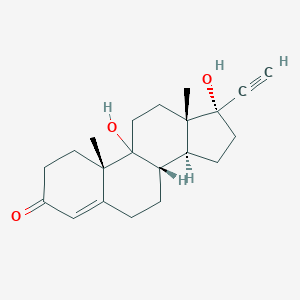
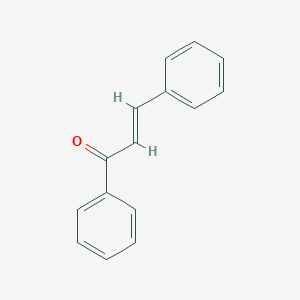
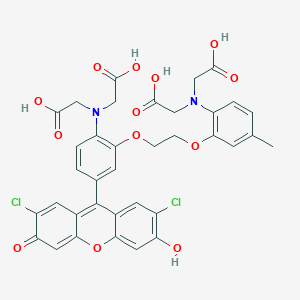
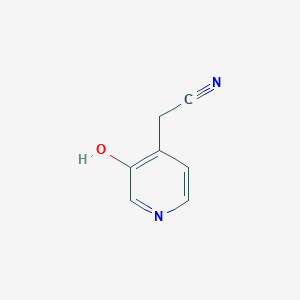
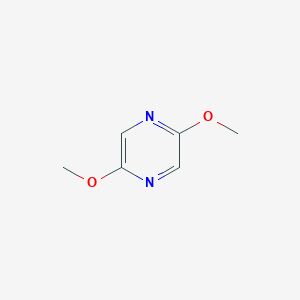
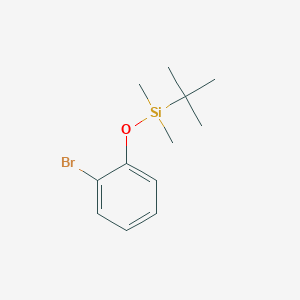
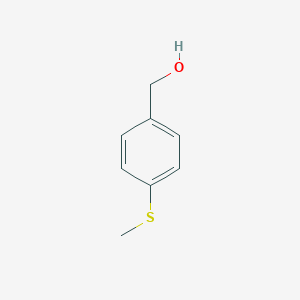
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
